1-(2,6-Dichlorophenyl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2 |
InChI Key |
FFBNRMXDUHZWHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound generally involves the condensation of 2,6-dichlorobenzaldehyde with acetaldehyde or equivalent precursors under controlled conditions. The reaction proceeds via an aldol condensation mechanism, often catalyzed by bases or under biocatalytic conditions to yield the propen-1-ol derivative.
Claisen-Schmidt Type Condensation
A notable green chemistry approach utilizes a Claisen-Schmidt condensation at room temperature, catalyzed by eco-friendly catalysts such as banana peel ash. This method has been demonstrated for chalcone and related derivatives and can be adapted for the synthesis of this compound by substituting appropriate aldehydes and ketones.
- Procedure Summary :
- Mix equimolar amounts of 2,6-dichlorobenzaldehyde and acetaldehyde in a solvent-free or minimal solvent medium.
- Add 15 mg of banana peel ash catalyst (MMPA or MCPA).
- Stir the reaction mixture at room temperature for 10–24 minutes.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the mixture, wash the solid product with distilled water, and dry at 50°C.
- The catalyst can be recovered and reused after washing and drying.
Catalyst Composition and Role
Banana peel ash catalysts are rich in potassium, sodium, calcium, and magnesium ions, which provide a basic environment facilitating aldol condensations. The moisture content and elemental composition of these catalysts have been characterized:
| Element | Content in MMPA (%) | Content in MCPA (%) |
|---|---|---|
| Sodium | 0.58 | 0.42 |
| Potassium | 1.60 | 1.48 |
| Calcium | 0.42 | 0.38 |
| Magnesium | 0.36 | 0.32 |
BDL = Below Detection Limit for iron and manganese
Experimental Data and Characterization
Reaction Conditions and Yields
While specific data for this compound is limited, related chalcone derivatives synthesized under similar conditions show high yields and purity:
| Compound | Yield (%) | Melting Point (°C) | Physical State |
|---|---|---|---|
| Chalcone (1,3-Diphenyl-2-propen-1-one) | 95 | 56 | Light yellow solid |
| (E)-3-(3,4-Dichlorophenyl)-1-phenylprop-2-en-1-one | 86 | 117 | Yellow solid |
These data suggest that the preparation of chlorinated propenols via the Claisen-Schmidt method is efficient and reproducible.
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) and ^13C NMR spectra confirm the formation of the propen-1-ol structure with characteristic chemical shifts for the vinyl and aromatic protons and carbons.
- FT-IR spectra show absorption bands corresponding to hydroxyl groups and conjugated double bonds.
- Mass spectrometry (HRMS) confirms molecular weight consistent with the dichlorophenyl propenol structure.
Alternative Preparation Routes
Patent-Reported Methods
A patent (US20230406829A1) describes preparation methods for heterocyclic compounds containing dichlorophenyl groups, which may include intermediates like this compound as synthetic precursors. These methods involve multi-step synthesis including halogenation, condensation, and functional group transformations under controlled conditions.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Claisen-Schmidt condensation | Banana peel ash (MMPA/MCPA), RT | 10–24 min | Up to 89 | Green, mild, reusable catalyst |
| Patent method (multi-step) | Various heterocyclic synthesis | Variable | Not specified | May involve halogenation steps |
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid, while reduction may produce 1-(2,6-dichlorophenyl)propan-1-ol.
Scientific Research Applications
1-(2,6-Dichlorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Structure: Features a propenone (α,β-unsaturated ketone) group instead of propenol, with an additional 2-hydroxyphenyl ring.
- Properties: The ketone group increases electrophilicity, enabling Michael addition reactions.
- Applications: Similar dichlorophenyl-propenone derivatives are explored as enzyme inhibitors or antimicrobial agents.
1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol
- Structure : Contains an imidazole ring and a propan-2-ol group. The dichlorophenyl and diphenyl substituents introduce steric bulk.
- Properties : The imidazole ring enables hydrogen bonding (N–H⋯O) and π-π stacking, critical for crystal stability .
- Applications: Imidazole-based amino alcohols are studied for antitumor and anti-inflammatory activities.
Substituent Modifications
1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol
- Structure : Replaces chlorine atoms with methoxy groups and adds a pentyl chain at the 4-position.
- Properties : Methoxy groups increase electron density on the aromatic ring, altering reactivity (e.g., reduced electrophilic substitution). The pentyl chain enhances lipophilicity, improving membrane permeability .
1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol
- Structure: Substitutes the allylic alcohol with a branched 2-methylpropanol group.
Amino Alcohol Derivatives
(2S)-1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol
- Structure: Incorporates an aminomethyl group on the dichlorophenyl ring and a propan-2-ol chain.
- Properties: The amino group increases basicity (pKa ~9–10), enhancing water solubility at physiological pH. Stereochemistry (S-configuration) may influence chiral recognition in biological systems .
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-ol
- Structure: Features an amino group directly on the propanol chain with (1R,2R) stereochemistry.
- Properties: The vicinal amino-alcohol motif enables chelation of metal ions, relevant for catalytic or therapeutic applications .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogs
Biological Activity
1-(2,6-Dichlorophenyl)prop-2-en-1-ol, also known as a derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a dichlorophenyl group attached to a prop-2-en-1-ol moiety, which enhances its reactivity and interaction with biological systems. The following sections detail its biological activities, including antimicrobial and anticancer effects, supported by data tables and research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound is particularly effective against fungi and some bacterial strains, highlighting its potential for therapeutic applications in treating infections.
Anticancer Activity
The anticancer properties of this compound have also been extensively studied. Various in vitro studies indicate that this compound can induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following results were obtained:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Inhibition of PI3K/Akt pathway |
| A549 (Lung Cancer) | 25 | Cell cycle arrest at G2/M phase |
These results indicate that the compound has notable cytotoxic effects against several types of cancer cells and suggests potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Interaction studies have shown that it can bind to targets involved in disease processes, including:
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
- Receptor Modulation : It has been observed to modulate receptors associated with cell signaling pathways critical for tumor growth.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps starting from readily available precursors. The presence of the dichlorophenyl group enhances its biological activity compared to other similar compounds.
Table 2: Comparison of Structural Analogues
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)prop-2-en-1-one | Structure | Exhibits strong antioxidant properties |
| 4-(2,6-Dichlorophenyl)-3-methylbutan-2-one | Structure | Known for anti-inflammatory effects |
| 3-(2,4-Dichlorophenyl)prop-2-en-1-one | Structure | Displays significant cytotoxicity |
The structural uniqueness of this compound lies in its dichlorophenyl substitution pattern and propene functional group which enhance both reactivity and biological profile.
Q & A
Q. What are the common synthetic routes for 1-(2,6-Dichlorophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves Claisen-Schmidt condensation between 2,6-dichlorobenzaldehyde and acetaldehyde derivatives under basic conditions (e.g., NaOH/ethanol). Optimization includes controlling temperature (0–5°C to minimize side reactions), stoichiometric ratios (excess aldehyde for higher yield), and catalyst selection (e.g., pyrrolidine for enolate stabilization). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress is monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, allylic protons at δ 4.8–5.2 ppm).
- IR : Confirms hydroxyl (O–H stretch ~3300 cm) and conjugated carbonyl groups (C=O stretch ~1680 cm).
- Mass Spectrometry : ESI-MS or GC-MS validates molecular ion peaks (e.g., [M+H] at m/z 219) and fragmentation patterns .
Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion. Structure solution via direct methods (SHELXT ) and refinement with SHELXL provide bond lengths (e.g., C–Cl ≈ 1.74 Å) and angles. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and adjacent Cl atoms).
Advanced Research Questions
Q. What strategies resolve discrepancies between experimental and computational bond parameters in this compound?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., C–C vs. DFT-predicted values) are addressed by:
- Multi-conformer Analysis : Compare multiple crystallographic datasets to assess conformational flexibility.
- Theoretical Refinement : Use hybrid functionals (B3LYP/6-311+G(d,p)) in Gaussian 16 to account for electron correlation.
- Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., Cl···H interactions) influencing experimental geometry .
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Chiral resolution employs Sharpless asymmetric epoxidation or Evans oxazolidinone auxiliaries. For example:
Q. What in vitro assays evaluate the biological activity of this compound, and how are results interpreted?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus via OD).
- Cytotoxicity : MTT assay on HEK-293 cells (IC calculated via nonlinear regression).
- Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., CYP450 enzymes, RMSD ≤2.0 Å). Data interpretation includes dose-response curves and statistical validation (p < 0.05, n=3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
